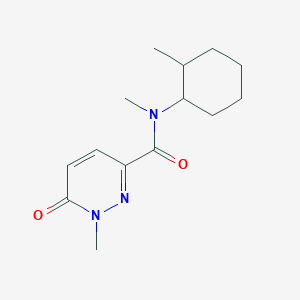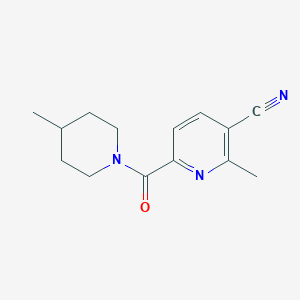
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile, also known as MPPC, is a chemical compound that has attracted interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C17H21N3O. In
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of cancer cell invasion and metastasis. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has also been shown to inhibit the activation of nuclear factor kappa B, which is a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile can induce apoptosis in cancer cells and protect neurons against oxidative stress. In vivo studies have shown that 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile can inhibit tumor growth and reduce inflammation in animal models of cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is that it is a relatively stable compound that can be easily synthesized in high yield and purity. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile also has a low toxicity profile, which makes it a safe compound to use in in vitro and in vivo studies. However, one limitation of using 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Orientations Futures
For research on 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile include investigating its use in combination with other anti-cancer agents and exploring its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile involves the reaction of 2-methyl-6-nitropyridine-3-carboxylic acid with 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with sodium cyanide to yield 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile. This method has been reported in the literature and has been successfully used to produce 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile in high yield and purity.
Applications De Recherche Scientifique
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been investigated for its potential therapeutic applications in various fields of research. One of the most promising applications of 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile is in the treatment of cancer. Studies have shown that 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has anti-tumor activity and can induce apoptosis in cancer cells. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has also been investigated for its potential use as a neuroprotective agent. It has been shown to protect neurons against oxidative stress and reduce inflammation in the brain.
Propriétés
IUPAC Name |
2-methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-7-17(8-6-10)14(18)13-4-3-12(9-15)11(2)16-13/h3-4,10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDATCDIVHEDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC(=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)

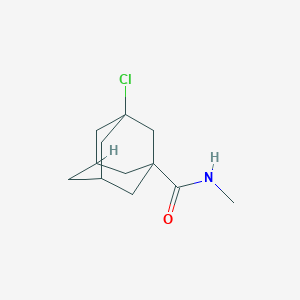
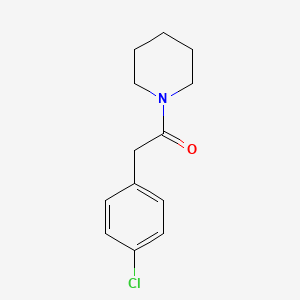
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
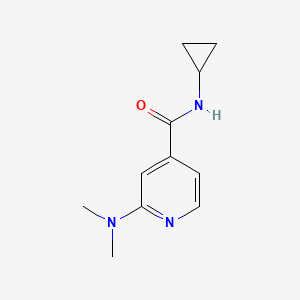
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)
